molecular formula C16H16N2O2 B2636842 1-(4-(3-(Dimethylamino)acryloyl)phenyl)-4(1H)-pyridinone CAS No. 241488-20-0

1-(4-(3-(Dimethylamino)acryloyl)phenyl)-4(1H)-pyridinone

Cat. No. B2636842
CAS RN: 241488-20-0
M. Wt: 268.316
InChI Key: QHSRAEDOBBFUSX-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-(Dimethylamino)acryloyl)phenyl)-4(1H)-pyridinone, also known as DAPN, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of acryloylphenylpyridinone, and has been used as a substrate for enzyme-catalyzed reactions, as well as a cross-linker in bioconjugation reactions. It has also been used as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. The purpose of

Scientific Research Applications

Role of Amine Activators in Acrylic Bone Cements

Amine activators, including tertiary aromatic amines, are crucial for the curing of acrylic resins used in biomedical applications, such as denture resins or acrylic bone cements. These activators impact the kinetics, mechanism, activation energy of the reaction, and influence the curing parameters significantly. Understanding these effects is essential for evaluating new activators and minimizing thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid and its derivatives have gained attention in medicinal research due to their potential as traditional and synthetic antitumor agents. The 3-phenyl acrylic acid functionality provides reactive sites for substitution, addition, and reactions with carboxylic acid, highlighting the compound's utility in synthesizing various cinnamoyl derivatives for anticancer research (De, Baltas, & Bedos-Belval, 2011).

Acryloylfentanyl Research

Although focusing on a different compound, the research on acryloylfentanyl, a synthetic opioid, illustrates the detailed chemical properties, synthetic routes, and analytical methodologies that are common in the study of complex organic compounds. Such research provides insights into the compound's biological properties, including pharmacological studies, and can guide the development of new synthetic methods and analytical techniques for related compounds (Ujváry et al., 2017).

Chemistry and Biochemistry of Acrylamide

Studies on the chemistry, biochemistry, and safety of acrylamide, including its formation in foods and its role in human health, provide a comprehensive understanding of this vinyl compound. Research like this could be analogous to studies on other acryloyl compounds, focusing on their synthesis, properties, and implications for health and industry (Friedman, 2003).

Synthesis and Evaluation of Derivatives

The synthesis and pharmacological evaluation of derivatives, like 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides, demonstrate the process of designing, synthesizing, and assessing compounds for biological activity. This research pathway is crucial for developing new drugs and materials with specific properties (Kumar, Kumar, & Khan, 2020).

properties

IUPAC Name

1-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-17(2)10-9-16(20)13-3-5-14(6-4-13)18-11-7-15(19)8-12-18/h3-12H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSRAEDOBBFUSX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2C=CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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